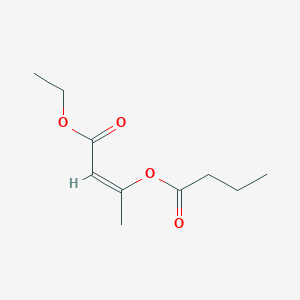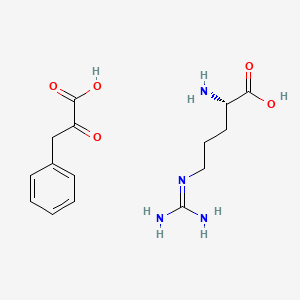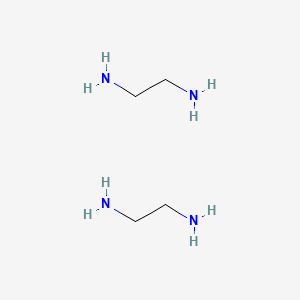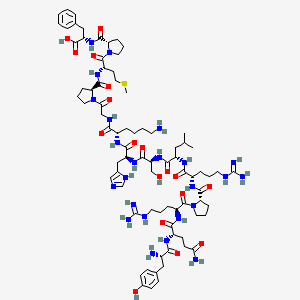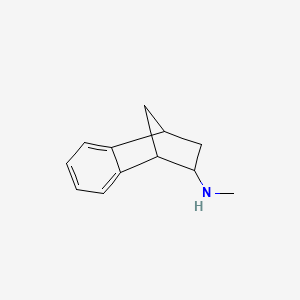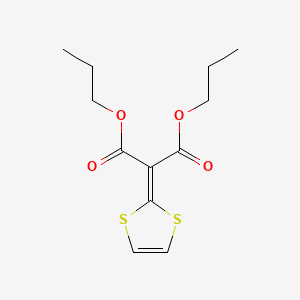
Digallium disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digallium disulphide is a chemical compound consisting of two gallium atoms and two sulfur atoms It is represented by the chemical formula Ga₂S₂
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Digallium disulphide can be synthesized through the direct reaction of elemental gallium with sulfur at elevated temperatures. The reaction typically occurs in a controlled environment to prevent contamination and ensure the purity of the product. The general reaction is as follows: [ 2 \text{Ga} + 2 \text{S} \rightarrow \text{Ga}_2\text{S}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to scale up the process. This includes the use of high-temperature furnaces and inert atmospheres to prevent oxidation. The reaction conditions are carefully monitored to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Digallium disulphide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form gallium oxide and sulfur dioxide.
Reduction: It can be reduced back to elemental gallium and sulfur under specific conditions.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other chalcogens.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Other chalcogens like selenium or tellurium in a controlled environment.
Major Products Formed:
Oxidation: Gallium oxide (Ga₂O₃) and sulfur dioxide (SO₂).
Reduction: Elemental gallium (Ga) and sulfur (S).
Substitution: Compounds like digallium diselenide (Ga₂Se₂).
Applications De Recherche Scientifique
Digallium disulphide has several applications in scientific research:
Materials Science: It is used in the development of semiconductors and other electronic materials due to its unique electrical properties.
Chemistry: It serves as a precursor for synthesizing other gallium-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is utilized in the production of specialized alloys and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which digallium disulphide exerts its effects is primarily through its interaction with other chemical species. In materials science, its ability to form stable compounds with other elements makes it valuable for creating new materials with desirable properties. In biological systems, its potential interactions with cellular components are being studied to understand its therapeutic potential.
Comparaison Avec Des Composés Similaires
Gallium(III) sulfide (Ga₂S₃): Another gallium-sulfur compound with different stoichiometry and properties.
Gallium(II) sulfide (GaS): Contains gallium in a different oxidation state and exhibits distinct chemical behavior.
Gallium oxide (Ga₂O₃): An oxide of gallium with applications in electronics and optics.
Uniqueness: Digallium disulphide is unique due to its specific stoichiometry and the resulting properties. Its ability to undergo various chemical reactions and form stable compounds with other elements makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
39356-33-7 |
|---|---|
Formule moléculaire |
Ga2S2 |
Poids moléculaire |
203.58 g/mol |
InChI |
InChI=1S/2Ga.2S |
Clé InChI |
KACQKPAZMJCGGL-UHFFFAOYSA-N |
SMILES canonique |
S=[Ga].S=[Ga] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






